2-(4-氟苯基)烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

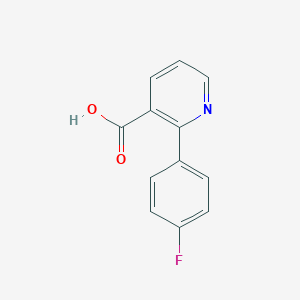

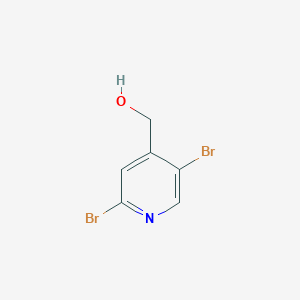

2-(4-Fluorophenyl)nicotinic acid, also known as 2-(4-Fluorophenyl)nicotinic acid, is a useful research compound. Its molecular formula is C12H8FNO2 and its molecular weight is 217.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(4-Fluorophenyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

治疗潜力和机制

2-(4-氟苯基)烟酸是烟酸的衍生物,与其母化合物共享许多治疗潜力和机制。烟酸在临床上以其改变脂质的特性而闻名,主要是其降低低密度脂蛋白(LDL)和极低密度脂蛋白(VLDL)胆固醇水平的强大能力,同时提高高密度脂蛋白(HDL)胆固醇水平。这一特性对于预防和治疗冠状动脉疾病至关重要。研究突出了烟酸通过识别G蛋白偶联受体109A(GPR109A)作为烟酸的受体,从而部分通过降低心血管事件和动脉粥样硬化的进展来减少心血管事件和动脉粥样硬化的进展。这种受体的参与导致HDL胆固醇水平的有利改变。此外,烟酸表现出非脂质介导的抗炎作用,如直接增强脂联素分泌,表明其在脂质改变能力之外具有新的预防动脉粥样硬化作用(Digby, Lee, & Choudhury, 2009)。

合成和化学应用

尽管2-(4-氟苯基)烟酸的治疗应用值得关注,但其合成和化学应用也值得关注。该化合物是各种药物的制造中的关键中间体,包括非甾体抗炎镇痛药氟比洛芬。2-(4-氟苯基)烟酸的合成突显了有机化学领域内的挑战和创新,特别是在为商业有价值的化合物开发实用、经济高效和安全的制造过程方面(Qiu, Gu, Zhang, & Xu, 2009)。

抗癌潜力

新兴研究集中在烟酸衍生物,包括2-(4-氟苯基)烟酸的抗癌潜力上。烟酸及其衍生物的结构特征被认为有望用于抗癌药物的开发。这些化合物展示了在癌症治疗中有益的各种生物学特性。尤其是烟酰胺衍生物的有效性已经得到广泛研究,强调了这些化合物在推动癌症治疗方面可能发挥的重要作用(Jain, Utreja, Kaur, & Jain, 2020)。

未来方向

There is an increased interest in the pharmacological potential of nicotinic acid and its derivatives . New drugs acting via the nicotinic acid receptor or related receptors, as well as new co-medications that suppress unwanted effects of nicotinic acid, will most likely be introduced as new therapeutic options in the treatment of dyslipidemia and the prevention of cardiovascular diseases .

作用机制

Target of Action

This compound is a derivative of nicotinic acid, which is known to target nicotinic acetylcholine receptors . .

Mode of Action

As a derivative of nicotinic acid, it may interact with its targets in a similar manner, potentially binding to the same receptors and exerting its effects through similar biochemical mechanisms . .

Biochemical Pathways

Nicotinic acid and its derivatives are known to play a role in various biochemical pathways, including those involved in energy metabolism and neurotransmission . .

Result of Action

As a derivative of nicotinic acid, it may share some of the known effects of this compound, such as modulation of neurotransmission and potential impacts on energy metabolism . .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially influence the action of this compound .

生化分析

Biochemical Properties

It is known that nicotinic acid, a precursor of this compound, plays a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes . Therefore, it is plausible that 2-(4-Fluorophenyl)nicotinic acid may interact with similar enzymes and proteins, influencing biochemical reactions.

Cellular Effects

Derivatives of nicotinic acid have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-(4-Fluorophenyl)nicotinic acid may have similar effects on cellular processes.

Molecular Mechanism

It is known that nicotinic acid and its derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . Therefore, it is possible that 2-(4-Fluorophenyl)nicotinic acid may exert its effects at the molecular level through similar binding interactions with biomolecules.

Metabolic Pathways

Nicotinic acid, a precursor of this compound, is known to be involved in the biosynthesis of pyridine nucleotides . Therefore, it is possible that 2-(4-Fluorophenyl)nicotinic acid may be involved in similar metabolic pathways.

属性

IUPAC Name |

2-(4-fluorophenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-9-5-3-8(4-6-9)11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGWDCZWNMSHNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544778 |

Source

|

| Record name | 2-(4-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101419-78-7 |

Source

|

| Record name | 2-(4-Fluorophenyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101419-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B171458.png)

![[2-(4-Chlorophenyl)phenyl]methanamine](/img/structure/B171461.png)

![3-[Benzyl(methyl)amino]propanoic acid](/img/structure/B171463.png)

![Nickel;1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2,3-dithiolate](/img/structure/B171470.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one](/img/structure/B171476.png)

![5-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B171502.png)

![(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B171516.png)